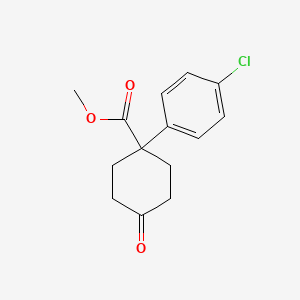
Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates This compound is characterized by the presence of a 4-chlorophenyl group attached to a cyclohexane ring, which also contains a ketone and an ester functional group
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures act by inhibiting mitochondrial respiration .
Biochemical Pathways
Compounds with similar structures have been found to disrupt mitochondrial respiration, which can affect a wide range of cellular processes .
Result of Action
Similar compounds have been found to cause some degree of reproductive and developmental failure in mammals .
Action Environment
The action of Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate can be influenced by various environmental factors. For example, the compound’s stability and efficacy can be affected by temperature and pH . .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties
Cellular Effects
The cellular effects of Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate are not well documented. Related compounds have been shown to have significant effects on cellular processes. For example, some compounds have been reported to have antioxidant and immunomodulatory effects, improving depression-like behavior and cognitive impairment in mice
Molecular Mechanism
It is possible that it may interact with biomolecules, inhibit or activate enzymes, and alter gene expression, similar to other related compounds
Metabolic Pathways
It is possible that it may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels, similar to other related compounds .
Transport and Distribution
It is possible that it may interact with transporters or binding proteins and affect its localization or accumulation, similar to other related compounds .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications, similar to other related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate typically involves the esterification of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to maximize yield and purity. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid.
Reduction: Methyl 1-(4-chlorophenyl)-4-hydroxycyclohexanecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate
- Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate
- Methyl 1-(4-methylphenyl)-4-oxocyclohexanecarboxylate
Uniqueness
Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJVQEVAONNPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

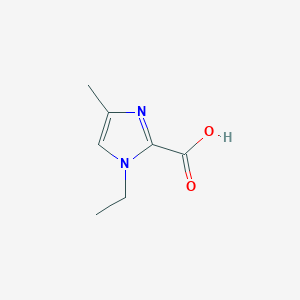

![1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride](/img/structure/B2918213.png)
![3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2918216.png)
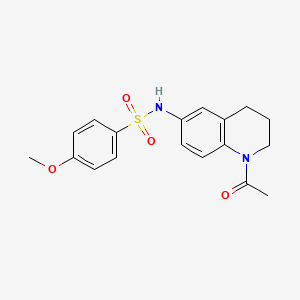
![[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2918221.png)
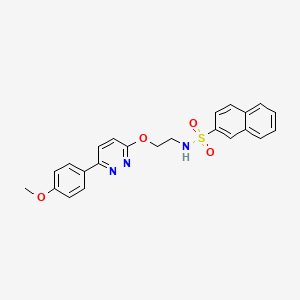
![4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918225.png)
![4-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2918226.png)

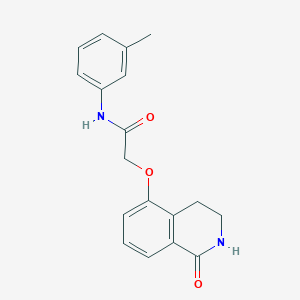
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(1H-imidazol-1-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2918231.png)

